molecular formula C31H23N5O4S4 B11516350 2-{[6-({(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide

2-{[6-({(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide

Cat. No.: B11516350
M. Wt: 657.8 g/mol
InChI Key: SHUODLNWRTZWKO-UHFFFAOYSA-N
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Description

2-{[6-({(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide is a complex organic compound characterized by the presence of benzothiazole and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-({(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide involves multiple steps. The key steps include the formation of the benzothiazole ring and the subsequent attachment of the nitrophenyl and phenoxyethyl groups. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[6-({(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The benzothiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles, depending on the type of reaction and reagents used.

Scientific Research Applications

2-{[6-({(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[6-({(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds share the benzothiazole group and exhibit similar reactivity.

    2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide: Another compound with a benzothiazole group, used in similar applications.

Uniqueness

2-{[6-({(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C31H23N5O4S4

Molecular Weight

657.8 g/mol

IUPAC Name

2-[[6-[[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C31H23N5O4S4/c37-29(32-14-15-40-22-6-2-1-3-7-22)19-41-30-34-24-12-11-21(17-28(24)44-30)33-18-20-10-13-27(25(16-20)36(38)39)43-31-35-23-8-4-5-9-26(23)42-31/h1-13,16-18H,14-15,19H2,(H,32,37)

InChI Key

SHUODLNWRTZWKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC(=C(C=C4)SC5=NC6=CC=CC=C6S5)[N+](=O)[O-]

Origin of Product

United States

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